molecular formula C22H19N3O4S2 B2658210 N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide CAS No. 950304-55-9

N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide

Cat. No. B2658210
CAS RN: 950304-55-9
M. Wt: 453.53
InChI Key: IRFCTDSCZABJRH-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide, also known as FP-2, is a small molecule compound that has been widely used in scientific research. It belongs to the class of imidazole-based compounds and has shown promising results in various biological assays.

Scientific Research Applications

Synthesis and Properties

Antimicrobial and Antifungal Activities

  • Various derivatives have shown significant antimicrobial and antifungal activities, indicating their potential as therapeutic agents against infectious diseases (E. Darwish et al., 2014), (Firuze Diyar Altındağ et al., 2017).

Anticancer Activities

  • Some derivatives have been investigated for their anticancer activities, showing promising results against various human tumor cell lines, highlighting their potential in cancer therapy (M. Duran & Ş. Demirayak, 2012).

Theoretical and Computational Studies

  • Computational studies have been conducted to explore the properties and reactivity of these compounds, providing insights into their potential mechanisms of action and aiding in the design of more effective derivatives (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Gastroprotective Activity

  • Research into N-phenoxypropylacetamide derivatives with thioether function has shown potential gastroprotective activity, suggesting applications in treating ulcers (Y. Sekine et al., 1998).

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c26-19(23-14-17-10-7-13-29-17)15-30-21-22(31(27,28)18-11-5-2-6-12-18)25-20(24-21)16-8-3-1-4-9-16/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCTDSCZABJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

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